2-(Methyl(2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)acetic acid
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Overview
Description
2-(Methyl(2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)acetic acid is a complex organic compound that features a pyrrolidine ring and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methyl(2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)acetic acid typically involves multiple steps. One common method involves the reaction of 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one with methyl chloroacetate, followed by hydrazinolysis to yield the desired compound . The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(Methyl(2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(Methyl(2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Mechanism of Action
The mechanism of action of 2-(Methyl(2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)acetic acid involves its interaction with specific molecular targets. The pyrrolidine and pyrimidine rings allow the compound to bind to various enzymes and receptors, modulating their activity. This interaction can affect cellular pathways and processes, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one
- 2-{[6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetohydrazide
Uniqueness
2-(Methyl(2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)acetic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both pyrrolidine and pyrimidine rings allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C12H18N4O2 |
---|---|
Molecular Weight |
250.30 g/mol |
IUPAC Name |
2-[methyl-(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)amino]acetic acid |
InChI |
InChI=1S/C12H18N4O2/c1-9-13-10(15(2)8-12(17)18)7-11(14-9)16-5-3-4-6-16/h7H,3-6,8H2,1-2H3,(H,17,18) |
InChI Key |
RHNCHJZTOQQMFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)N(C)CC(=O)O)N2CCCC2 |
Origin of Product |
United States |
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